3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride
Description
3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride is a small organic molecule characterized by a propan-1-amine backbone substituted with a 4-fluorophenylthio group. The compound combines a primary amine functional group with a sulfur-linked aromatic ring, where the fluorine atom at the para position of the phenyl group enhances its electronic and steric properties.
The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZPKJADUOVHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride typically involves the reaction of 4-fluorothiophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-fluorothiophenol attacks the carbon atom of the chloropropane, displacing the chlorine atom and forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted amine and thiol derivatives.
Scientific Research Applications
3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table highlights key structural analogs of 3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride, emphasizing differences in substituents, physicochemical properties, and biological activities:
Key Findings from Comparative Studies
Phenylsulfonyl analogs (e.g., 3-(phenylsulfonyl)propan-1-amine hydrochloride) exhibit antitrypanosomal activity with IC₅₀ values <1 µM, attributed to the sulfonyl group’s redox-active properties .
Amine Functionalization :
- Primary amines (e.g., target compound) are more reactive in coupling reactions compared to tertiary amines (e.g., promazine), which are stabilized against oxidation but require metabolic activation for therapeutic effects .
Pharmacological Profiles: Unlike fluoxetine hydrochloride (a selective serotonin reuptake inhibitor), the target compound lacks the trifluoromethylphenoxy group critical for serotonin transporter binding, suggesting divergent mechanisms of action .
Synthetic Utility :
- The thioether linkage in 3-[(4-fluorophenyl)thio]propan-1-amine facilitates reductive alkylation or nucleophilic substitution, making it a versatile intermediate for heterocyclic scaffolds (e.g., benzothiazepines) .
Biological Activity
3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its role in various therapeutic contexts.
Chemical Structure and Properties
The compound features a propanamine core with a 4-fluorophenyl thio group, which is crucial for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence interactions with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives containing the 4-fluorophenyl moiety exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures display minimum inhibitory concentrations (MICs) against various pathogens, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 3a | 0.22 | Staphylococcus aureus |
| 3b | 0.25 | Escherichia coli |
| 3c | 0.35 | Pseudomonas aeruginosa |
These results suggest that the incorporation of the 4-fluorophenyl group enhances the efficacy of these compounds against bacterial strains.
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.12 | Induction of apoptosis |
| HeLa | 3.75 | Inhibition of tubulin polymerization |
| HT-29 | 4.60 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve apoptosis induction and disruption of microtubule dynamics, which are critical for cell division.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.
- Cell Cycle Interference : By disrupting normal cell cycle progression, it can potentiate cytotoxic effects against rapidly dividing cancer cells.
Study on Antimicrobial Properties
A recent study assessed the antimicrobial efficacy of several derivatives including those based on the 4-fluorophenyl structure. The results demonstrated that compounds with this moiety significantly inhibited biofilm formation and showed synergistic effects when combined with standard antibiotics like Ciprofloxacin .
Anticancer Research
In vitro tests conducted on various cancer cell lines revealed that derivatives of the compound exhibited significant cytotoxicity, particularly in breast and cervical cancer models. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride?
- Methodological Answer :
- Nucleophilic Substitution : Use 1-chloropropane or a tosylate derivative as the alkylating agent, reacting with 4-fluorothiophenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the thioether intermediate.
- Amine Protection/Deprotection : Protect the primary amine during synthesis using tert-butoxycarbonyl (Boc) groups to prevent side reactions. Deprotect with HCl in dioxane to yield the hydrochloride salt.
- Reduction Alternatives : If starting from a nitrile or nitro precursor, employ NaBH₄ with NiCl₂ catalysis for selective reduction, avoiding over-reduction (common with LiAlH₄) .
- Yield Optimization : Monitor reaction progress via TLC or LC-MS to minimize byproducts like disulfides or unreacted thiophenol.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the fluorophenylthio group (δ ~7.4–7.6 ppm for aromatic protons, ¹J coupling ~245 Hz for C-F). The propan-1-amine backbone shows characteristic shifts at δ 2.6–3.1 ppm (CH₂-S) and δ 8.0–8.5 ppm (NH₃⁺·Cl⁻) .
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak ([M+H]⁺ expected at m/z ~230.1 for the free base; add ~36.5 for HCl).
- HPLC Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect impurities like unreacted thiophenol or oxidation byproducts .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Hygroscopicity : Store in a desiccator under inert gas (N₂ or Ar) due to the hydrochloride salt’s sensitivity to moisture .
- Temperature : Long-term storage at –20°C in amber vials to prevent photodegradation of the thioether bond .
- Safety : Use fume hoods and PPE (gloves, goggles) when handling, as amine hydrochlorides can release HCl vapor upon decomposition .
Q. What are common impurities in the synthesis of this compound, and how can they be removed?
- Methodological Answer :
- Byproducts : Disulfides (from thiophenol oxidation), unreacted alkylating agents, or Boc-protection residues.
- Purification :
- Liquid-Liquid Extraction : Use ethyl acetate/water to remove polar impurities.
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
- Recrystallization : Dissolve in hot ethanol, then cool to –20°C to isolate crystalline product .
Q. How can solubility be determined for experimental applications?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). The hydrochloride salt typically has higher aqueous solubility than the free base.
- pH-Dependent Solubility : Adjust pH with NaOH or HCl to assess ionization effects. Use UV-Vis spectroscopy to quantify solubility limits .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- In Vitro Assays :
- Radioligand Binding : Use tritiated or fluorescent analogs to measure affinity for serotonin/dopamine transporters (competitive binding assays with controls for non-specific binding) .
- Enzyme Inhibition : Screen against monoamine oxidases (MAOs) using spectrophotometric assays (e.g., Amplex Red for H₂O₂ detection) .
- Cell-Based Models : Differentiate SH-SY5Y neurons and treat with the compound to assess neurotoxicity or neurite outgrowth (IC₅₀ calculations via MTT assays) .
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell passage number, serum-free media, incubation time).
- Batch Variability : Re-synthesize the compound and compare purity via HPLC. Impurities like disulfides may artificially inflate potency .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for functional activity .
Q. What computational approaches predict the compound’s pharmacokinetics or target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to the S1P transporter (Spns2) based on structural analogs in . Focus on the fluorophenylthio group’s hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers (relevant for blood-brain barrier penetration) .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), BBB permeability, and CYP450 metabolism .
Q. How can process chemistry principles be applied to scale up synthesis for in vivo studies?
- Methodological Answer :
- Continuous Flow Reactors : Optimize residence time and temperature for the nucleophilic substitution step to improve yield and reduce waste .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize reagent costs .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., solvent ratio, stoichiometry) affecting purity .
Q. What strategies ensure compound stability under experimental conditions (e.g., cell culture media)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and oxidative stress (H₂O₂). Monitor degradation via LC-MS to identify breakdown products (e.g., sulfoxides) .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) to cell culture media or use low-temperature incubation (−80°C) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
